

(S,R,S)-AHPC-PEG2-acid: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG2-acid

Cat. No.: B8106469

[Get Quote](#)

CAS Number: 2172820-09-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **(S,R,S)-AHPC-PEG2-acid**, a key building block in the field of targeted protein degradation. This molecule is a heterobifunctional linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

(S,R,S)-AHPC-PEG2-acid is an integral component in the development of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins.^{[1][2]} The (S,R,S)-AHPC moiety acts as a high-affinity ligand for the VHL E3 ubiquitin ligase.^[3] The PEG2 spacer provides a desirable length and hydrophilicity to the linker, enhancing the solubility and bioavailability of the resulting PROTAC molecule.^[4] The terminal carboxylic acid group allows for versatile and efficient coupling to a ligand that binds to the target protein of interest, typically via an amine functional group.^{[3][5]}

The primary application of **(S,R,S)-AHPC-PEG2-acid** is in the construction of VHL-recruiting PROTACs for targeted protein degradation in various therapeutic areas, including oncology and immunology.^{[3][6]}

Physicochemical Properties and Supplier Information

A summary of the key physicochemical properties of **(S,R,S)-AHPC-PEG2-acid** is provided in the table below. This information is crucial for handling, storage, and experimental design.

Property	Value	Reference(s)
CAS Number	2172820-09-4	[1] [4]
Molecular Formula	C ₃₀ H ₄₂ N ₄ O ₈ S	[1]
Molecular Weight	618.74 g/mol	[7]
Appearance	White to off-white solid	[7]
Purity	Typically ≥95%	[3]
Solubility	DMSO, DMF, Methanol, Water	[1] [4]
Storage	-20°C for long-term storage	[1] [4]

Several reputable suppliers provide **(S,R,S)-AHPC-PEG2-acid** for research and development purposes. A selection of these suppliers is listed below.

Supplier	Catalog Number
BroadPharm	BP-24450
AxisPharm	AP12132
MedchemExpress	HY-141016
BPS Bioscience	82045

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key quantitative parameters are used for this evaluation:

- DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

The following table provides representative data for a hypothetical PROTAC synthesized using **(S,R,S)-AHPC-PEG2-acid**, targeting Bruton's tyrosine kinase (BTK). This data is illustrative and serves as a template for presenting experimental results.

PROTAC Construct	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference(s)
BTK- PROTAC-1	BTK	Mino	<10	>85	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **(S,R,S)-AHPC-PEG2-acid**.

Synthesis of a PROTAC via Amide Bond Coupling

This protocol describes the coupling of **(S,R,S)-AHPC-PEG2-acid** to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

- **(S,R,S)-AHPC-PEG2-acid**
- Amine-containing target protein ligand
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine (DIPEA) (optional)

- Reaction monitoring tools (LC-MS or TLC)
- Purification system (flash chromatography or preparative HPLC)

Procedure:

- Preparation: Dissolve **(S,R,S)-AHPC-PEG2-acid** (1 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in a compatible anhydrous solvent. Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in the reaction solvent.[5]
- Activation of Carboxylic Acid: To the solution of **(S,R,S)-AHPC-PEG2-acid**, add the EDC and NHS solutions. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.[5]
- Coupling Reaction: Add the solution of the amine-containing target protein ligand to the activated linker solution. If the amine is a hydrochloride salt, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to neutralize the acid. Stir the reaction at room temperature for 2-16 hours.[5]
- Reaction Monitoring: Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.[5]
- Workup and Purification: Once the reaction is complete, quench the reaction by adding water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC product by flash chromatography or preparative HPLC.[5]

Western Blotting for Protein Degradation Assessment

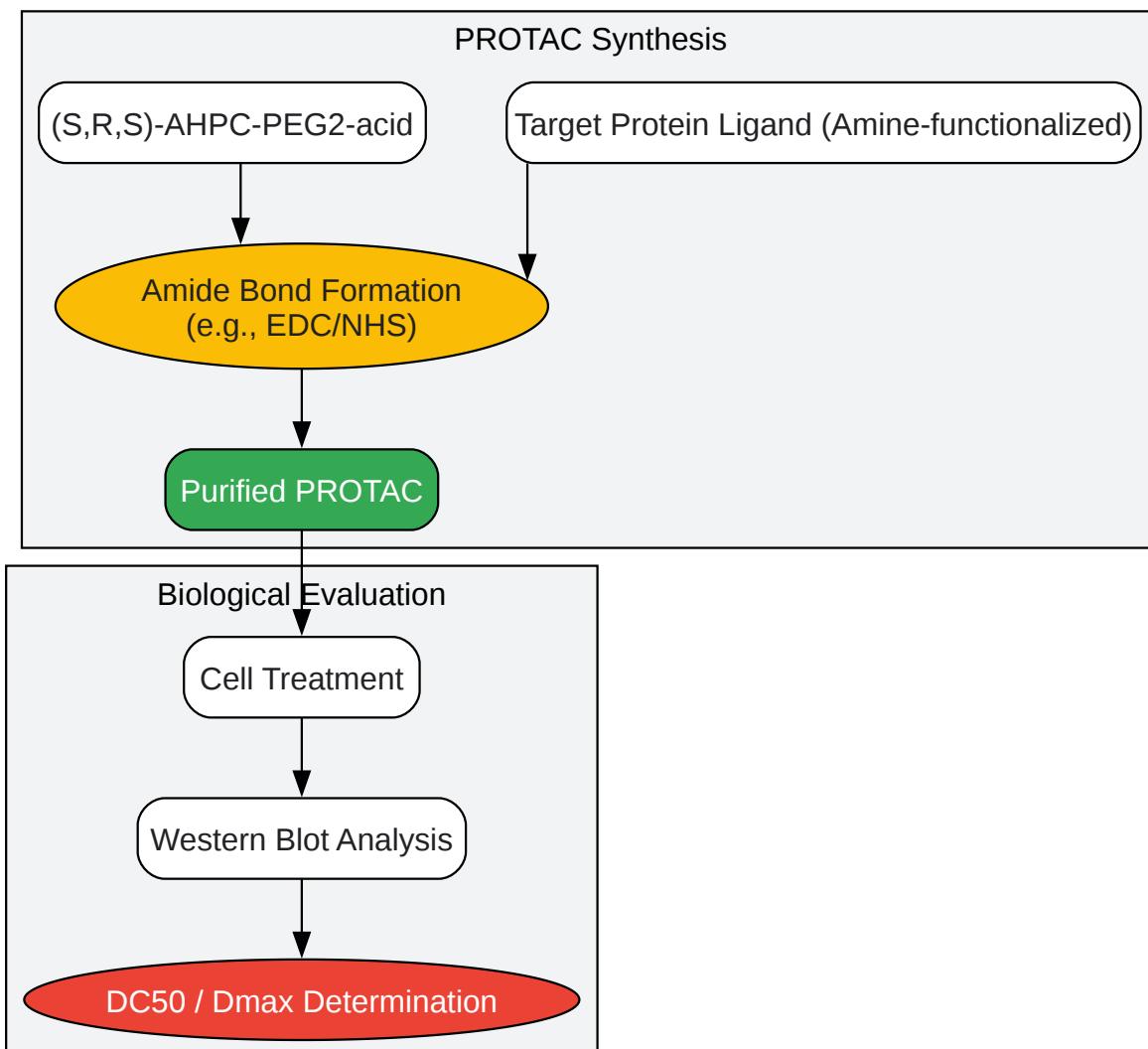
This protocol outlines the procedure for evaluating the degradation of a target protein in cells treated with a PROTAC.

Materials:

- Cells expressing the target protein

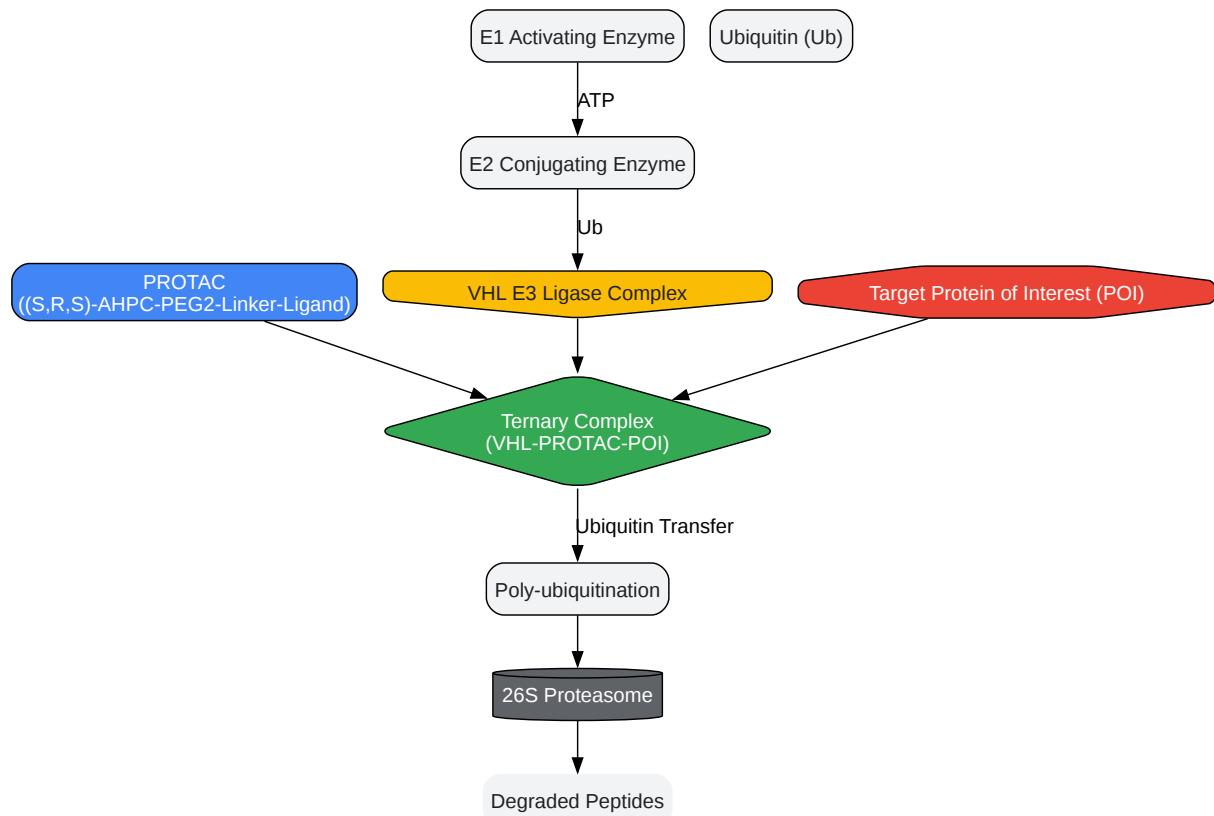
- PROTAC synthesized with **(S,R,S)-AHPC-PEG2-acid**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:


- Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the appropriate lysis buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, wash the membrane and incubate

with the appropriate HRP-conjugated secondary antibody.

- **Detection and Analysis:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.


Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to PROTAC development and function.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

[Click to download full resolution via product page](#)

Caption: The VHL-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S, R, S)-AHPC-PEG2-acid, 2172820-09-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. (S,R,S)-AHPC-PEG2-acid, CAS 2172820-09-4 | AxisPharm [axispharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S,R,S)-AHPC-PEG2-acid: A Technical Guide for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8106469#s-r-s-ahpc-peg2-acid-cas-number-and-supplier>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com